Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile
This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will navigate a logical, multi-technique approach, moving from foundational compositional analysis to the fine details of atomic connectivity and spatial arrangement. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide a robust and self-validating analytical workflow.
Introduction
The precise determination of a molecule's structure is a cornerstone of chemical research and development. It is the foundational step that dictates a compound's physical, chemical, and biological properties. For 2-[(4-Aminophenyl)sulfanyl]acetonitrile (C₈H₈N₂S), a molecule featuring an aromatic amine, a thioether linkage, and a nitrile group, a synergistic application of modern analytical techniques is paramount for unambiguous characterization. This document outlines a systematic and proven methodology for its complete structural verification.
Strategic Workflow for Structure Elucidation
Our approach is a sequential and integrated process. We begin by establishing the molecular formula, followed by the identification of key functional groups, and culminating in the precise mapping of the atomic framework through nuclear magnetic resonance spectroscopy.
Caption: Expected COSY correlation for 2-[(4-Aminophenyl)sulfanyl]acetonitrile.
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).
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Expected Correlations:
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Ha (~7.2-7.4 ppm) will show a cross-peak with Ca (~135 ppm).
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Hb (~6.6-6.8 ppm) will show a cross-peak with Cb (~115 ppm).
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Hd (~3.8 ppm) will show a cross-peak with Cd (~25 ppm).
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The HMBC spectrum is arguably the most informative 2D experiment for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. This allows for the definitive connection of the identified molecular fragments.
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Key Expected Correlations:
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Hd (~3.8 ppm) to Cq (C-S): This crucial correlation connects the acetonitrile sulfide moiety to the aromatic ring at the sulfur-bearing carbon.
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Hd (~3.8 ppm) to Cq (C≡N): This confirms the connectivity within the acetonitrile sulfide group.
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Ha (~7.2-7.4 ppm) to Cq (C-S) and Cb: These correlations confirm the position of Ha relative to the thioether linkage and the neighboring aromatic carbon.
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Hb (~6.6-6.8 ppm) to Cq (C-NH₂) and Ca: These correlations confirm the position of Hb relative to the amine group and the neighboring aromatic carbon.
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Caption: Key HMBC correlations confirming the structure of 2-[(4-Aminophenyl)sulfanyl]acetonitrile.
Part 4: Fragmentation Analysis by Mass Spectrometry
While HRMS is used for molecular formula determination, analyzing the fragmentation pattern in a standard mass spectrum (e.g., using Electron Ionization - EI) can provide additional structural confirmation.
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Nitrogen Rule: The molecular ion peak at an even m/z value (164) would be consistent with the presence of an even number of nitrogen atoms (two in this case). [1][2][3]* Key Fragmentation Pathways:
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α-cleavage: Cleavage of the C-S bond is a likely fragmentation pathway for sulfides. [4][5][6] * Loss of HCN: Aromatic amines can undergo fragmentation involving the loss of HCN. [1][7] * Loss of ·CH₂CN: Cleavage of the S-CH₂ bond would result in a fragment corresponding to the aminophenylthiol radical cation.
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Conclusion
By systematically applying a suite of modern analytical techniques, the structure of 2-[(4-Aminophenyl)sulfanyl]acetonitrile can be elucidated with a high degree of confidence. The combination of elemental analysis and high-resolution mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy provides rapid confirmation of the key functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular connectivity. This integrated, self-validating workflow represents a robust and reliable strategy for the structural characterization of novel and known organic compounds.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Retrieved from [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024, December 9). Retrieved from [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]
-
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. (n.d.). Retrieved from [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022, November 24). Retrieved from [Link]
-
Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed. (2013, March 15). Retrieved from [Link]
-
Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Prediction of 1H NMR Chemical Shifts Using Neural Networks | Analytical Chemistry. (2001, December 1). Retrieved from [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]
-
Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. (2017, April 11). Retrieved from [Link]
-
Intro to Mass Spectrometry - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
IR Correlation Table | PDF | Science & Mathematics | Technology & Engineering - Scribd. (n.d.). Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]
-
GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]
-
Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]
-
Elemental analysis: operation & applications - Elementar. (n.d.). Retrieved from [Link]
-
How does 2D NMR help to elucidate chemical structure? - ResearchGate. (2021, June 10). Retrieved from [Link]
-
Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Simplified infrared functional group correlation chart | Journal of Chemical Education. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Ch20: Spectroscopy Analysis : Nitriles - Department of Chemistry. (n.d.). Retrieved from [Link]
-
GCMS Section 6.17 - Whitman People. (n.d.). Retrieved from [Link]
-
Infrared spectroscopy correlation table - chemeurope.com. (n.d.). Retrieved from [Link]
-
2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
use of nmr in structure ellucidation | PDF - Slideshare. (n.d.). Retrieved from [Link]
-
Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]
-
Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides | ChemRxiv. (n.d.). Retrieved from [Link]
-
Can the molecular formula be determined from an elemental analysis? - Quora. (2024, November 16). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (2005, January 5). Retrieved from [Link]
-
10.13: Determining Molecular Formulas - Chemistry LibreTexts. (2025, March 20). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. (2021, December 6). Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]
-
Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020, December 19). Retrieved from [Link]
-
Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]
-
Using Mass Spectrometry to Find Chemical Formulas - Study.com. (n.d.). Retrieved from [Link]
-
5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (2019, February 25). Retrieved from [Link]
-
5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. GCMS Section 6.17 [people.whitman.edu]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
